Cas no 85220-53-7 (CYCLODEXTRIN)

CYCLODEXTRIN structure
CYCLODEXTRIN structure
CYCLODEXTRIN
85220-53-7
C54H90O45
1459.26542329788
2692721

CYCLODEXTRIN Properties

Names and Identifiers

    • CYCLODEXTRIN
    • Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-&beta
    • Di-O-methyl-&beta
    • Heptakis(2,3-dimethyl)-&beta
    • Heptakis-(6-O-tert-butyldimethylsilyl)-&beta
    • Heptakis(6-bromo-6-deoxy)-&beta
    • Heptakis(2,3-di-O-acetyl)-&beta
    • 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-&beta
    • 2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39,42,44-Octadecaoxadecacyclo[41.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36.238,41]trihexacontane, δ-cyclodextrin deriv. (ZCI)
    • Cyclomaltononaose
    • Stereoisomer of 5,10,15,20,25,30,35,40,45-nonakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39,42,44-octadecaoxadecacyclo[41.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36.238,41]trihexacontane-46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63-octadecol
    • +Expand
    • UXRSQEDGDSCMFT-LYTANOLKSA-N
    • 1S/C54H90O45/c55-1-10-37-19(64)28(73)46(82-10)92-38-11(2-56)84-48(30(75)21(38)66)94-40-13(4-58)86-50(32(77)23(40)68)96-42-15(6-60)88-52(34(79)25(42)70)98-44-17(8-62)90-54(36(81)27(44)72)99-45-18(9-63)89-53(35(80)26(45)71)97-43-16(7-61)87-51(33(78)24(43)69)95-41-14(5-59)85-49(31(76)22(41)67)93-39-12(3-57)83-47(91-37)29(74)20(39)65/h10-81H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30-,31-,32-,33-,34-,35-,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-/m1/s1
    • C([C@H]1O[C@@H]2O[C@H]3[C@H](O)[C@@H](O)[C@@H](O[C@H]4[C@H](O)[C@@H](O)[C@@H](O[C@H]5[C@H](O)[C@@H](O)[C@@H](O[C@H]6[C@H](O)[C@@H](O)[C@@H](O[C@@H]7[C@@H](CO)O[C@H](O[C@@H]8[C@@H](CO)O[C@H](O[C@@H]9[C@@H](CO)O[C@H](O[C@@H]%10[C@@H](CO)O[C@H](O[C@H]1[C@H]([C@@H]2O)O)[C@H](O)[C@H]%10O)[C@H](O)[C@H]9O)[C@H](O)[C@H]8O)[C@H](O)[C@H]7O)O[C@@H]6CO)O[C@@H]5CO)O[C@@H]4CO)O[C@@H]3CO)O

CYCLODEXTRIN Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Cyclodextrin glucanotransferase Solvents: Water ;  240 min, pH 5.5, 60 °C; 10 min, reflux
Reference
Effect of the reaction temperature on the transglycosylation reactions catalyzed by the cyclodextrin glucanotransferase from Bacillus macerans for the synthesis of large-ring cyclodextrins
Qi, Qingsheng; She, Xiaoyan; Endo, Tomohiro; Zimmermann, Wolfgang, Tetrahedron, 2004, 60(3), 799-806

CYCLODEXTRIN Raw materials

CYCLODEXTRIN Preparation Products

CYCLODEXTRIN Related Literature

Recommended suppliers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.chongdachem.com
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.haoxiangbio.com
Zhongnuo Biotechnology Development Jiangsu Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent